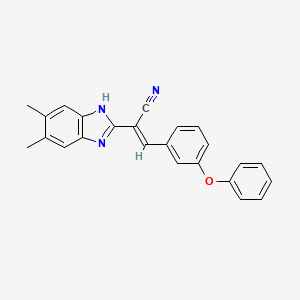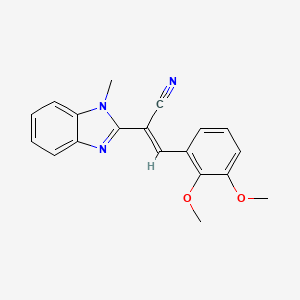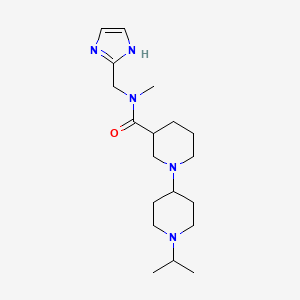
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile, also known as DMBA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMBA is a synthetic compound that belongs to the class of acrylonitriles. It has been found to possess several biological and pharmacological properties that make it a promising candidate for further research.
作用機序
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile exerts its biological effects by interacting with different cellular pathways and molecular targets. It has been found to inhibit the activity of several enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects that make it a promising candidate for further research. It has been found to inhibit the activity of different enzymes and proteins that are involved in the regulation of cell growth and proliferation. This compound has also been found to possess antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized in the laboratory, and its purity and yield can be optimized through different methods. However, this compound is a toxic compound and should be handled with care. The use of this compound in lab experiments requires proper safety measures and precautions to avoid any adverse effects.
将来の方向性
There are several future directions for the research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile. One of the areas that require further investigation is the mechanism of action of this compound. The molecular targets and pathways that are involved in the biological effects of this compound need to be identified to develop more effective therapeutic strategies. Another area that requires further investigation is the optimization of the synthesis method of this compound to improve its yield and purity.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It possesses several biological and pharmacological properties that make it a promising candidate for further research. The synthesis of this compound can be optimized to improve its yield and purity, and its mechanism of action needs to be further investigated to develop more effective therapeutic strategies.
合成法
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile can be synthesized through a multistep reaction process that involves the condensation of 5,6-dimethyl-2-aminobenzimidazole and 3-phenoxybenzaldehyde, followed by the reaction with acrylonitrile. The synthesis of this compound has been described in several research articles, and different methods have been proposed to optimize the yield and purity of the compound.
科学的研究の応用
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess anticancer, anti-inflammatory, and antioxidant properties. This compound has been studied for its potential use as a chemotherapeutic agent in the treatment of different types of cancer, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-11-22-23(12-17(16)2)27-24(26-22)19(15-25)13-18-7-6-10-21(14-18)28-20-8-4-3-5-9-20/h3-14H,1-2H3,(H,26,27)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYUGUBMCWNNN-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495427.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5495431.png)
![7-(1-benzofuran-5-ylcarbonyl)-N-ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495433.png)
![N-{2-[2-(3-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5495442.png)
![3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5495444.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495450.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5495454.png)
![2-(4-chlorophenyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5495460.png)
![6-methyl-4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5495474.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5495484.png)
![1-(3,4-dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5495502.png)

![2-{2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5495518.png)
